molecular formula C16H20O3S B12600692 Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester CAS No. 651315-16-1

Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester

Cat. No.: B12600692
CAS No.: 651315-16-1
M. Wt: 292.4 g/mol
InChI Key: YDVQILMEVKAVKO-UHFFFAOYSA-N
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Description

Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester is a chemical compound with the molecular formula C16H20O3S and a molecular weight of 292.399 . This compound is known for its unique structure, which includes a cyclohexane ring, an acetic acid moiety, and a phenylthio group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester involves several steps. One common method includes the reaction of cyclohexanone with ethyl chloroacetate in the presence of a base to form ethyl 2-oxocyclohexanecarboxylate. This intermediate is then reacted with thiophenol under acidic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester involves its interaction with specific molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The ketone and ester groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Cyclohexaneacetic acid, 2-oxo-1-(phenylthio)-, ethyl ester can be compared with similar compounds such as:

Properties

CAS No.

651315-16-1

Molecular Formula

C16H20O3S

Molecular Weight

292.4 g/mol

IUPAC Name

ethyl 2-(2-oxo-1-phenylsulfanylcyclohexyl)acetate

InChI

InChI=1S/C16H20O3S/c1-2-19-15(18)12-16(11-7-6-10-14(16)17)20-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3

InChI Key

YDVQILMEVKAVKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCCC1=O)SC2=CC=CC=C2

Origin of Product

United States

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